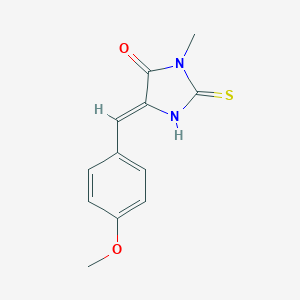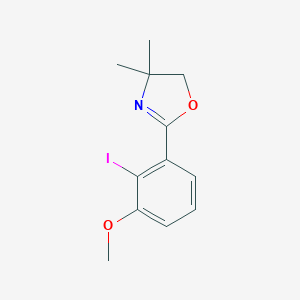
5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as MMBIT, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both imidazole and thioxo groups, which makes it a potential candidate for various applications.
Mechanism of Action
The mechanism of action of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is not yet fully understood. However, it is believed that the thioxo group present in 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone plays a crucial role in its antimicrobial and antitumor activity. The thioxo group is known to form strong coordination bonds with metal ions, which may be responsible for its activity.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has a minimal effect on the biochemical and physiological processes of living organisms. This makes it a potential candidate for various applications in the field of biotechnology.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its ease of synthesis, which makes it readily available for laboratory experiments. Moreover, its minimal effect on living organisms makes it a safe compound for use in experiments. However, one of the limitations of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its limited solubility in water, which may hinder its application in certain experiments.
Future Directions
There are several potential future directions for the study of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. One of the areas of research could be the optimization of its synthesis method to improve its yield and purity. Moreover, the mechanism of action of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone could be further studied to understand its activity against various strains of bacteria and cancer cell lines. Additionally, the potential application of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in the field of drug delivery could also be explored.
In conclusion, 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is a promising compound that has gained significant attention in the field of scientific research. Its ease of synthesis, minimal effect on living organisms, and potential antimicrobial and antitumor activity make it a potential candidate for various applications. Further research is needed to fully understand its mechanism of action and explore its potential applications.
Synthesis Methods
The synthesis of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with methyl iodide to form 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential application in various fields of scientific research. It has been found to exhibit significant antimicrobial activity against various strains of bacteria and fungi. Moreover, 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to have antitumor activity against various cancer cell lines.
properties
Product Name |
5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone |
|---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H12N2O2S/c1-14-11(15)10(13-12(14)17)7-8-3-5-9(16-2)6-4-8/h3-7H,1-2H3,(H,13,17)/b10-7- |
InChI Key |
KCIKHUDZJCKDKB-YFHOEESVSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/NC1=S |
SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OC)NC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OC)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)

![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)





![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)


